molecular formula C9H10N2O7S B2592398 2-(2,6-Dinitrophenyl)ethyl methanesulfonate CAS No. 115444-93-4

2-(2,6-Dinitrophenyl)ethyl methanesulfonate

Cat. No.: B2592398
CAS No.: 115444-93-4
M. Wt: 290.25
InChI Key: VHKXVALZILZMRR-UHFFFAOYSA-N
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Description

2-(2,6-Dinitrophenyl)ethyl methanesulfonate: is an organic compound with the molecular formula C9H10N2O7S and a molecular weight of 290.2499 g/mol . This compound is characterized by the presence of a dinitrophenyl group attached to an ethyl methanesulfonate moiety. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dinitrophenyl)ethyl methanesulfonate typically involves the reaction of 2,6-dinitrophenol with ethyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also includes purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate is widely used in organic synthesis as a reagent for introducing the dinitrophenyl group into various molecules. It is also used as an intermediate in the synthesis of more complex organic compounds .

Biology and Medicine: In biological research, this compound is used as a labeling reagent for detecting and quantifying proteins and other biomolecules. It is also used in the development of diagnostic assays and therapeutic agents .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer and additive in various industrial processes .

Mechanism of Action

The mechanism of action of 2-(2,6-Dinitrophenyl)ethyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a good leaving group, allowing the dinitrophenyl group to be introduced into various molecules. The nitro groups in the compound also play a role in its reactivity, as they can undergo reduction or oxidation reactions, leading to the formation of different derivatives .

Comparison with Similar Compounds

Uniqueness: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate is unique due to the presence of both the dinitrophenyl and methanesulfonate groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

2-(2,6-dinitrophenyl)ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O7S/c1-19(16,17)18-6-5-7-8(10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKXVALZILZMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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